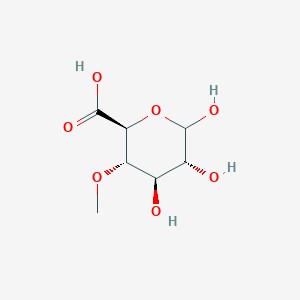

4-O-Methylglucopyranuronic acid

Description

Contextual Significance within Carbohydrate Chemistry and Glycobiology

In the realm of carbohydrate chemistry, 4-O-Methylglucopyranuronic acid is primarily recognized as a key constituent of glucuronoxylan, a type of hemicellulose abundant in the secondary cell walls of hardwood species and various other vascular plants. diva-portal.orgnih.gov Hemicelluloses are a diverse group of polysaccharides that, along with cellulose (B213188) and lignin (B12514952), form the complex matrix of the plant cell wall. wikipedia.org The structure of glucuronoxylan consists of a linear backbone of β-(1→4)-linked D-xylose residues, to which α-(1→2)-linked 4-O-methyl-α-D-glucopyranosyluronic acid units are attached as side chains. diva-portal.org

Historical Perspectives on its Discovery and Early Characterization

Early researchers in wood chemistry painstakingly hydrolyzed hemicellulose fractions and developed chromatographic techniques to separate and identify the constituent monosaccharides. Through these analytical efforts, it was established that in addition to simple sugars like xylose and arabinose, acidic sugar derivatives were also present. One of these was identified as a methylated form of glucuronic acid. Subsequent structural elucidation, employing techniques such as methylation analysis and eventually nuclear magnetic resonance (NMR) spectroscopy, confirmed its identity as this compound. nih.govresearchgate.net These foundational studies laid the groundwork for our current understanding of the complex chemical structures of plant polysaccharides.

Role as a Constituent Monosaccharide in Biological Systems

This compound is a widespread monosaccharide unit within the plant kingdom, where it plays a vital structural role. It is a characteristic component of glucuronoxylans, which are the main hemicelluloses in the secondary cell walls of eudicots (flowering plants) and are also found in other vascular plants. nih.gov

The primary function of glucuronoxylan, and by extension its 4-O-methylglucuronic acid side chains, is to cross-link with cellulose microfibrils and lignin, thereby contributing to the strength, rigidity, and integrity of the plant cell wall. wikipedia.org This intricate network provides structural support to the plant and protects it from mechanical stress and pathogens. The presence of the acidic 4-O-methylglucuronic acid residues is thought to influence the hydration of the cell wall and the binding of ions.

The degree of methylation of the glucuronic acid residues on the xylan (B1165943) backbone can impact the physical and chemical properties of the hemicellulose. This, in turn, can affect the digestibility of the plant biomass by enzymes, a factor of significant interest in the production of biofuels and other bio-based products. Research has shown that altering the degree of this methylation can influence the efficiency of enzymatic hydrolysis of xylan, highlighting the importance of this specific monosaccharide modification in biotechnological applications. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

6778-34-3 |

|---|---|

Molecular Formula |

C7H12O7 |

Molecular Weight |

208.17 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-4,5,6-trihydroxy-3-methoxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C7H12O7/c1-13-4-2(8)3(9)7(12)14-5(4)6(10)11/h2-5,7-9,12H,1H3,(H,10,11)/t2-,3-,4+,5+,7?/m1/s1 |

InChI Key |

WGLLPAPKWFDHHV-XZKARQSESA-N |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H](C(O[C@@H]1C(=O)O)O)O)O |

Canonical SMILES |

COC1C(C(C(OC1C(=O)O)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Biological Distribution of 4 O Methylglucopyranuronic Acid

Presence in Plant Cell Wall Polysaccharides

4-O-methylglucopyranuronic acid is a significant component of hemicellulose, a major class of polysaccharides in the plant cell wall that provides structural support. nih.govnih.govucr.edu It is particularly prevalent in glucuronoxylans (GX), which are the primary hemicelluloses found in the secondary cell walls of eudicotyledonous plants and are also present in grasses. nih.govnih.govmdpi.com

This compound exists as a side chain attached to the main backbone of xylan (B1165943) polymers. mdpi.comnih.gov Xylans are characterized by a linear backbone of β-1,4-linked D-xylopyranose residues. nih.govhelsinki.fi The 4-O-methylglucuronic acid (MeGlcA) units are appended to this backbone, creating a branched structure. nih.gov This structural feature is characteristic of glucuronoxylans found in various plant sources, including hardwoods like birch and beechwood. nih.govhelsinki.fi For example, in eucalyptus, a type of hardwood, the xylan is specifically identified as O-acetyl-(4-O-methylglucurono)xylan (MGX). diva-portal.org Hemicellulose B, another classification of these polysaccharides, also contains these characteristic side chains.

The presence and abundance of this compound in xylans vary significantly across the plant kingdom. It has been identified in all glucuronoxylans isolated from vascular plants, suggesting it is a key structural feature of their secondary cell walls. nih.govucr.edu In contrast, the avascular moss Physcomitrella patens, which does not have lignified secondary cell walls, produces a glucuronoxylan that lacks this O-methylated group. nih.govucr.edu

Table 1: Distribution of this compound in Plant Xylans

| Plant Group | Typical Location | Xylan Substituents | Source Example | Reference |

|---|---|---|---|---|

| Hardwoods (Eudicots) | Secondary cell walls | Primarily 4-O-methylglucuronic acid and acetyl groups | Beechwood, Eucalyptus | nih.govdiva-portal.org |

| Grasses (Monocots) | Primary and secondary cell walls | 4-O-methylglucuronic acid and L-arabinofuranose | Sugarcane | mdpi.comdiva-portal.org |

| Avascular Plants | Cell walls (no secondary lignification) | Glucuronic acid (lacks 4-O-methylation) | Physcomitrella patens (moss) | nih.govucr.edu |

The precise structural arrangement of this compound within the xylan polymer is well-defined. The acid residue is attached to the xylan backbone via an α-1,2-glycosidic bond. nih.govhelsinki.fi This means it connects from its first carbon (C1) to the second carbon (C2) of a D-xylopyranose unit in the main chain. nih.govucr.edunih.gov In Arabidopsis, approximately one in every eight xylose residues is substituted in this manner. nih.govucr.edu Furthermore, studies on eucalyptus have shown that when a 4-O-methylglucuronic acid group is attached to the O-2 position of a xylose unit, that same xylose unit also carries an acetyl group at the O-3 position. diva-portal.org

Occurrence in Fungal Polysaccharides

While this compound is a hallmark of plant xylans, the cell walls of certain fungi, particularly those belonging to the order Mucorales, are characterized by polysaccharides rich in its unmethylated precursor, glucuronic acid. nih.govfrontiersin.org

The cell walls of Mucorales fungi contain significant amounts of polyuronides, which are polymers of glucuronic acid. nih.govfrontiersin.org Two such polysaccharides have been specifically identified: mucoran and mucoric acid. nih.gov

Mucoran is described as a heteropolysaccharide that can be easily hydrolyzed. It is composed of D-glucuronic acid, L-fucose, and D-mannose, with smaller amounts of D-galactose and glucose. nih.govfrontiersin.org

Mucoric acid is a polysaccharide that is resistant to acid hydrolysis and is composed of more than 90% D-glucuronic acid, with minor amounts of glucose, mannose, and trace levels of galactose and fucose. nih.govfrontiersin.org

While these polysaccharides are rich in glucuronic acid, current research does not indicate that the 4-O-methylated form is a component of mucoran or mucoric acid. nih.govfrontiersin.org However, methylation has been observed on other sugars in Mucorales; for example, 2-O-methyl-D-mannose has been found in the extracellular polysaccharides of Mucor racemosus. nih.govfrontiersin.org

Table 2: Monosaccharide Composition of Mucoran and Mucoric Acid

| Polysaccharide | Primary Component | Other Components | Reference |

|---|---|---|---|

| Mucoran | D-Glucuronic Acid | L-Fucose, D-Mannose, D-Galactose, Glucose | nih.govfrontiersin.org |

| Mucoric Acid | D-Glucuronic Acid (>90%) | Glucose (~5%), Mannose (~2%), Galactose (trace), Fucose (trace) | nih.govfrontiersin.org |

The amount and nature of glucuronic acid-containing polysaccharides in Mucorales can change depending on the fungus's stage of development. nih.govfrontiersin.org In Mucor circinelloides, the proportion of polyuronides is highest in the sporangiophores (25% of the cell wall), decreases in the hyphae or yeast-like forms (12%), and is very low in spores (less than 2%). nih.govfrontiersin.org

The molecular mass of these polysaccharides can also vary with the fungal form. The molecular mass of mucoran is estimated to be 19.2 kDa in the mycelial form of Mucor circinelloides, while it increases to 34.8 kDa in its yeast-like cells. nih.govfrontiersin.org In contrast, the molecular mass of mucoric acid remains relatively constant at 32–33 kDa across different cell types, including sporangiophores, mycelium, and yeast-like cells. nih.govfrontiersin.org

Table 3: Variation of Polyuronides in Mucor circinelloides

| Developmental Stage | Polyuronide Content (% of Cell Wall) | Mucoran Molecular Mass (kDa) | Mucoric Acid Molecular Mass (kDa) | Reference |

|---|---|---|---|---|

| Sporangiophores | 25% | Not specified | ~32-33 | nih.govfrontiersin.org |

| Hyphae / Mycelium | 12% | 19.2 | ~32-33 | nih.govfrontiersin.org |

| Yeast-like Cells | 12% | 34.8 | ~32-33 | nih.govfrontiersin.org |

| Spores | <2% | Not specified | Not specified | nih.govfrontiersin.org |

Association with Bacterial Exopolysaccharides

The presence of this compound as a structural component is notably documented in the exopolysaccharides of specific soil bacteria, particularly within the genus Bradyrhizobium.

Detailed chemical analyses of bacterial exopolysaccharides have revealed the incorporation of this compound in certain species. A prominent example is the nitrogen-fixing bacterium Bradyrhizobium elkanii. The exopolysaccharide secreted by B. elkanii is a heteropolymer composed of repeating units of rhamnose and 4-O-methyl-D-glucuronic acid researchgate.netnih.govfrontiersin.org. Research has indicated that the molar ratio of these components can vary, with some studies reporting a ratio of 3:1 for L-rhamnose to 4-O-methyl-D-glucuronic acid frontiersin.org.

While the EPS of B. elkanii consistently contains this compound, the composition of exopolysaccharides can differ even within the same genus. For instance, the exopolysaccharide of Bradyrhizobium diazoefficiens USDA110 is composed of mannose, 4-O-methylgalactose (or galactose), glucose, and galacturonic acid, highlighting the specificity of EPS composition among different bacterial species nih.gov.

The methylation of uronic acids, such as the addition of a methyl group at the 4-O position of glucuronic acid, is a specific enzymatic modification that occurs during the biosynthesis of the exopolysaccharide. This modification alters the chemical properties of the sugar residue.

Exopolysaccharides are a primary component of the biofilm matrix, providing a structural scaffold that encases the bacterial cells. The specific composition of these polysaccharides dictates the physicochemical properties of the biofilm. The inclusion of methylated sugars like this compound can influence these properties. The presence of methyl groups can lead to an increase in the viscosity of the polysaccharide through hydrophobic interactions mdpi.com. This increased viscosity can, in turn, enhance the structural stability and integrity of the biofilm matrix.

Below is an interactive data table summarizing the occurrence of this compound in bacterial exopolysaccharides based on available research findings.

| Bacterial Species | Exopolysaccharide Components | Molar Ratio (if available) |

| Bradyrhizobium elkanii | Rhamnose, 4-O-Methyl-D-glucuronic acid | 3:1 (Rhamnose:4-O-Methyl-D-glucuronic acid) |

Biosynthesis and Metabolic Pathways Involving 4 O Methylglucopyranuronic Acid

Enzymatic Biosynthesis Pathways

The biosynthesis of 4-O-methylglucopyranuronic acid residues primarily occurs through the methylation of glucuronic acid that is already part of a larger polysaccharide structure. This process involves specific enzymes and precursor molecules.

The addition of a methyl group to the glucuronic acid moiety is achieved through a transmethylation reaction. The primary methyl donor in this biological process is S-adenosyl-L-methionine (SAM). nih.govpnas.orgresearchgate.netpnas.org SAM is a common cosubstrate in numerous metabolic pathways, providing a reactive methyl group for transfer by methyltransferase enzymes. pnas.orgresearchgate.netpnas.orgnih.gov The reaction involves the transfer of the methyl group from the sulfonium (B1226848) center of SAM to the 4-hydroxyl group of a glucuronic acid residue within a growing polysaccharide chain. pnas.orgresearchgate.netpnas.org This enzymatic transfer results in the formation of a 4-O-methyl ether linkage on the glucuronic acid and the release of S-adenosylhomocysteine. researchgate.net

A key enzyme responsible for the 4-O-methylation of glucuronic acid in the glucuronoxylan of Arabidopsis thaliana has been identified as a glucuronoxylan methyltransferase (GXMT). pnas.orgresearchgate.netpnas.org This enzyme, designated AtGXMT1, was previously categorized as a protein from the Domain of Unknown Function (DUF) 579 family. pnas.orgresearchgate.netpnas.org Biochemical studies have confirmed that AtGXMT1 specifically catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to the O-4 position of α-D-glucopyranosyluronic acid residues. pnas.orgresearchgate.netpnas.org Research has shown that AtGXMT1 is a cation-dependent O-methyltransferase, with in vitro studies indicating a requirement for Co2+ for its optimal activity. pnas.orgresearchgate.netpnas.org The enzyme is localized in the Golgi apparatus, which is the site of xylan (B1165943) biosynthesis. pnas.orgresearchgate.netpnas.org Plants with mutations in the gene for GXMT1 exhibit a significant reduction (up to 75%) in the 4-O-methylation of their glucuronoxylan. pnas.orgresearchgate.netpnas.org This discovery suggests that the DUF579 protein family represents a previously unrecognized group of polysaccharide-specific O-methyltransferases. researchgate.netpnas.org

The substrate for the methylation reaction is not a free monosaccharide but rather the glucuronic acid residue after its incorporation into a polysaccharide backbone. pnas.orgresearchgate.netpnas.org Specifically, the enzyme AtGXMT1 acts on α-D-glucopyranosyluronic acid residues that are linked to the O-2 position of the β-1,4-linked xylosyl units of the glucuronoxylan backbone. pnas.orgresearchgate.netpnas.org This indicates that the addition of glucuronic acid to the xylan chain precedes its methylation. The enzyme demonstrates a high degree of specificity for this particular polymeric substrate.

| Enzyme | Substrate | Product | Organism |

| Glucuronoxylan methyltransferase (GXMT1/DUF579) | α-D-glucopyranosyluronic acid residue on a xylan backbone | 4-O-methyl-α-D-glucopyranosyluronic acid residue on a xylan backbone | Arabidopsis thaliana |

Involvement in Polysaccharide Assembly and Remodeling

This compound is an integral component of certain hemicelluloses, and its presence and modification are key to the final architecture and properties of the plant cell wall.

This compound is a characteristic side chain of glucuronoxylan, a major hemicellulose in the secondary cell walls of eudicots and hardwoods. pnas.orgresearchgate.net Glucuronoxylan consists of a linear backbone of β-1,4-linked D-xylopyranose residues. nih.govresearchgate.net In Arabidopsis, approximately one out of every eight xylose residues is substituted at the O-2 position with a glucuronic acid or a this compound residue. pnas.org The ratio of glucuronic acid to its methylated form can vary, but in mature Arabidopsis stems, the methylated form is more abundant. pnas.org This substitution pattern is crucial for the interaction of xylan with other cell wall components like cellulose (B213188) and lignin (B12514952). pnas.org

Once incorporated into the xylan polymer, the this compound residues can be subject to enzymatic modification, primarily through the action of α-glucuronidases. These enzymes are responsible for cleaving the α-1,2-glycosidic bond that links the uronic acid side chain to the xylan backbone. nih.gov

α-Glucuronidases are classified into different glycoside hydrolase (GH) families, notably GH67 and GH115. nih.gov Enzymes in the GH67 family have been shown to act specifically on oligosaccharides where the this compound is at the non-reducing end. nih.gov Interestingly, many GH67 enzymes show a strong preference for the methylated form of glucuronic acid over the unmethylated form. nih.gov For example, the GH67 α-glucuronidase from Bacillus halodurans C-125 (BhGlcA67) displays significantly higher activity on substrates containing this compound compared to those with just glucuronic acid. nih.gov Structural analysis of GH67 enzymes reveals a specific binding pocket that accommodates the 4-O-methyl group, explaining this substrate preference. nih.gov

In contrast, GH115 α-glucuronidases are capable of removing this compound residues from both oligosaccharides and the larger polysaccharide chain. nih.gov For instance, the GH115 α-glucuronidase from Amphibacillus xylanus (AxyAgu115A) can efficiently release almost all of the 4-O-methyl-D-glucuronic acid from glucuronoxylan. researchgate.net The enzymatic removal of these acidic side chains alters the physical properties of the xylan polymer, such as increasing its viscosity and potential for hydrogel formation. mdpi.com

| Enzyme Family | Enzyme Example | Action on this compound | Substrate |

| Glycoside Hydrolase 67 (GH67) | BhGlcA67 (Bacillus halodurans) | Cleaves the α-1,2-glycosidic linkage | Oligosaccharides with a terminal this compound |

| Glycoside Hydrolase 115 (GH115) | AxyAgu115A (Amphibacillus xylanus) | Cleaves the α-1,2-glycosidic linkage | Glucuronoxylan (polysaccharide) and oligosaccharides |

Broader Metabolic Context within Organisms

The biosynthesis of this compound is directly connected to central carbohydrate pathways through its precursor, UDP-glucuronic acid (UDP-GlcA). nih.govwikipedia.org UDP-GlcA itself is synthesized from UDP-glucose by the enzyme UDP-glucose 6-dehydrogenase, utilizing NAD+ as a cofactor. wikipedia.org UDP-glucose is a pivotal molecule in carbohydrate metabolism, serving as a building block for essential polymers like cellulose, callose, and other hemicelluloses. nih.gov

The metabolic journey from glucose to the methylated uronic acid in xylan highlights several key intersections:

Pentose Phosphate Pathway: This pathway produces essential precursors for nucleotide synthesis and reducing power in the form of NADPH. While not directly producing this compound, it provides the building blocks for UDP-glucose.

Pentose and Glucuronate Interconversions: UDP-glucuronic acid is a central player in this pathway, which allows for the conversion of different sugar forms. wikipedia.org This highlights the metabolic flexibility of the cell to channel carbohydrate resources as needed for various biosynthetic processes, including hemicellulose formation.

Ascorbate and Aldarate Metabolism: UDP-glucuronic acid also serves as an intermediate in the biosynthesis of ascorbic acid (Vitamin C) in plants, demonstrating another crucial metabolic branch point. wikipedia.orgwikipedia.org

The formation of the 4-O-methyl group itself involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM). nih.govnih.gov SAM is a universal methyl donor in numerous metabolic pathways, linking the methylation of glucuronic acid to amino acid metabolism and the one-carbon cycle.

The degradation of glucuronoxylan releases this compound, which can then be further metabolized. Enzymes such as α-glucuronidases are essential for cleaving the uronic acid side chains from the xylan backbone. nih.govresearchgate.net The released sugars, including xylose and the modified glucuronic acid, can potentially re-enter central carbohydrate metabolism, representing a form of sugar salvaging during cell wall turnover. nih.gov

| Enzyme | Substrate(s) | Product(s) | Metabolic Pathway Connection |

| UDP-glucose 6-dehydrogenase | UDP-glucose, NAD+ | UDP-glucuronic acid, NADH | Links glycolysis/gluconeogenesis to uronic acid synthesis. wikipedia.org |

| Glucuronoxylan methyltransferase (GXMT) | UDP-glucuronic acid (on xylan), S-adenosyl-L-methionine | This compound (on xylan), S-adenosyl-L-homocysteine | Connects carbohydrate metabolism with one-carbon metabolism. nih.govnih.gov |

| α-Glucuronidase | 4-O-methylglucuronoxylan | This compound, Xylan | Part of hemicellulose degradation, releasing sugars for potential salvage. nih.govresearchgate.net |

| UDP-sugar pyrophosphorylase | Monosaccharide 1-phosphates, UTP | UDP-sugars (including UDP-glucuronic acid) | Involved in salvage pathways for various sugars. nih.gov |

The regulation of this compound metabolism occurs at the genetic level through the controlled expression of the enzymes involved in its synthesis and degradation. A key regulatory point is the methylation step itself.

In the model plant Arabidopsis thaliana, the enzyme responsible for the 4-O-methylation of glucuronic acid residues in glucuronoxylan has been identified as Glucuronoxylan Methyltransferase 1 (GXMT1) . nih.gov This enzyme belongs to a family of proteins previously designated as "Domain of Unknown Function 579" (DUF579). nih.govresearchgate.net The discovery of GXMT1's function has led to the reclassification of this family as polysaccharide-specific O-methyltransferases. nih.govucr.edu

Research findings on the genetic regulation include:

Gene Identification and Function: The GXMT1 gene has been cloned and its protein product biochemically characterized. The recombinant enzyme specifically transfers a methyl group from S-adenosyl-l-methionine to the 4-position of glucuronic acid residues already incorporated into the xylan backbone. nih.govnih.gov The enzyme is localized in the Golgi apparatus, which is the site of hemicellulose synthesis. nih.govnih.gov

Impact of Gene Knockout: Studies on Arabidopsis plants lacking a functional GXMT1 gene (mutants) have demonstrated a significant, approximately 75%, reduction in the degree of 4-O-methylation in their glucuronoxylan. nih.govnih.gov This confirms the primary role of this gene in the methylation process. Interestingly, the reduction is not complete, suggesting the presence of other, less prominent methyltransferases that can perform a similar function.

Regulation of Precursor Synthesis: The expression of UDP-glucose dehydrogenase, the enzyme that produces the UDP-glucuronic acid precursor, is also under tight regulation. The transcription factor Specific protein-1 (Sp1) has been identified as a universal regulator of its expression. wikipedia.org This regulation is influenced by signaling molecules like transforming growth factor-beta and environmental conditions such as hypoxia. wikipedia.org

The regulation of enzymes that degrade 4-O-methylglucuronoxylan, such as α-glucuronidases, is also crucial, particularly in organisms that utilize plant biomass. For example, bacteria like Bacillus halodurans possess genes encoding α-glucuronidases (e.g., from Glycoside Hydrolase family 67) that are specific for oligosaccharides with a 4-O-methylated glucuronic acid side chain at the non-reducing end. nih.gov The expression of these genes is likely induced by the presence of their specific substrates, a common regulatory mechanism in bacteria for optimizing nutrient acquisition.

| Gene/Enzyme Family | Organism | Function | Regulatory Insights |

| GXMT1 (DUF579 family) | Arabidopsis thaliana | Catalyzes the 4-O-methylation of glucuronic acid on xylan. nih.govnih.gov | Expression is crucial for the majority of glucuronoxylan methylation. Lack of the gene leads to a 75% reduction in methylation. nih.govnih.gov |

| UDP-glucose 6-dehydrogenase | Plants, Animals | Synthesis of UDP-glucuronic acid. wikipedia.org | Regulated by the transcription factor Sp1; influenced by growth factors and hypoxia. wikipedia.org |

| GH67 α-glucuronidase | Bacillus halodurans | Hydrolysis of 4-O-methylglucuronic acid from xylo-oligosaccharides. nih.gov | Likely substrate-induced expression for biomass degradation. Highly specific for methylated uronic acids. nih.gov |

| GH115 α-glucuronidase | Amphibacillus xylanus | Releases 4-O-methyl d-glucuronic acid from glucuronoxylan. researchgate.netaalto.fi | Can act on both polysaccharides and oligosaccharides, suggesting a role in comprehensive hemicellulose breakdown. nih.gov |

Structural and Functional Roles of 4 O Methylglucopyranuronic Acid in Biopolymers

Contribution to the Structural Integrity of Polysaccharides

Impact on Polymer Conformation and Stereochemistry

The addition of 4-O-methylglucopyranuronic acid residues to polysaccharide chains, such as the β-(1→4)-linked D-xylopyranosyl backbone of xylan (B1165943), introduces significant conformational constraints. In solution, xylan typically adopts a threefold helical screw conformation. nih.gov However, the presence of substituents like this compound can influence this structure. The substitution pattern along the xylan backbone is not random and can lead to specific domains with distinct conformations. nih.gov For instance, in O-acetyl-(4-O-methylglucurono)xylans isolated from birch and beech, a recurring structural element of a 3-O-acetylated xylose residue also carrying a 4-O-methyl-α-D-glucopyranosyluronic acid substituent at the O-2 position has been identified. researchgate.net This defined stereochemistry suggests a role in establishing specific three-dimensional structures within the cell wall matrix. While the xylan backbone itself is relatively flexible, the bulky and charged nature of the uronic acid side chain, even with the methyl ether group, sterically influences the rotational freedom of the glycosidic linkages. This can affect how the polysaccharide chain folds and interacts with other polymers. nih.govresearchgate.net

Role in Cross-linking and Network Formation

A crucial function of this compound in biopolymers is its involvement in the formation of cross-linked networks, particularly with lignin (B12514952), a complex phenolic polymer in the plant cell wall. Evidence suggests the formation of ester linkages between the carboxyl group of this compound and hydroxyl groups on lignin, creating lignin-carbohydrate complexes (LCCs). acs.org These covalent bonds are instrumental in anchoring hemicelluloses to the lignin matrix, contributing significantly to the rigidity and recalcitrance of the cell wall. acs.orgdiva-portal.org

Influence on Physicochemical Properties of Biopolymers

The chemical nature of the this compound moiety imparts specific physicochemical characteristics to the biopolymers it constitutes, affecting their behavior in aqueous environments and their interactions with other molecules.

Effects on Polymer Polarity and Charge Distribution

The presence of the carboxylic acid group in this compound introduces a negative charge to the polysaccharide at physiological pH. eucalyptus.com.br This anionic nature significantly increases the hydrophilicity and water solubility of the polymer compared to a neutral backbone. The distribution of these charged groups along the polysaccharide chain creates a specific charge density that influences the polymer's conformation through electrostatic repulsion and its interaction with the surrounding solvent. rsc.org

The 4-O-methylation itself has a subtle but important effect on polarity. Methylation of hydroxyl groups in carbohydrates is known to increase their hydrophobicity. nih.govnih.gov Thus, the 4-O-methyl group renders the uronic acid residue slightly less polar than its unmethylated counterpart. This modification can influence the hydration of the polysaccharide and its solubility characteristics. nih.govresearchgate.net The balance between the hydrophilic carboxyl group and the more hydrophobic methylated sugar ring contributes to the amphiphilic nature of these polysaccharides, which can be important for their emulsifying and foam-stabilizing properties. nottingham.ac.uk

Implications for Polymer-Protein and Polymer-Ion Interactions

The charged nature of polysaccharides containing this compound dictates their interactions with proteins and ions. The negatively charged carboxyl groups can readily interact with positively charged amino acid residues on proteins, leading to the formation of protein-polysaccharide complexes. rsc.org This is particularly relevant for the interaction with cell wall modifying enzymes. For instance, some α-glucuronidases, enzymes that cleave the uronic acid side chain, specifically recognize the 4-O-methyl group, indicating a precise molecular interaction. researchgate.net

The anionic character of these biopolymers also facilitates the binding of metal cations. eucalyptus.com.br Studies have shown that 4-O-methylglucuronoxylan can chelate various metal ions, with the interaction strength varying depending on the ion. eucalyptus.com.br This sequestration of metal ions can be significant in biological contexts, potentially influencing enzymatic activities that require metal cofactors, and in industrial applications where metal ion removal is desired.

| Metal Ion | Interaction Strength with 4-O-Methylglucuronoxylan |

| Fe³⁺ | Strongest |

| Co²⁺ | Strong |

| Zn²⁺ | Strong |

| Cu²⁺ | Moderate |

| Mn²⁺ | Weak |

| Ca²⁺ | Weakest |

Table 1: Relative interaction intensity of various metal ions with 4-O-methylglucuronoxylan, based on data from dialysis and isothermal titration calorimetry. eucalyptus.com.br

Biological Implications of this compound Containing Structures

The structural and physicochemical roles of this compound translate into significant biological consequences for the organisms that synthesize these biopolymers, primarily plants. The presence and pattern of this substituent on xylans are crucial for normal plant growth and development. nih.gov

The cross-linking of xylan to lignin and other cell wall components via 4-O-methylglucuronic acid is fundamental to the structural integrity of secondary cell walls, which provide mechanical support to the plant. acs.orgdiva-portal.org Altering the degree of methylation or the presence of these uronic acid side chains can impact cell wall properties. For example, a reduction in 4-O-methylation of glucuronic acid in Arabidopsis has been correlated with changes in lignin composition and an increase in the ease of xylan extraction. researchgate.net This has implications for the industrial processing of lignocellulosic biomass for biofuels and other bioproducts, as the presence of these side chains contributes to biomass recalcitrance. nih.gov

From a defensive standpoint, the intricate structure of the cell wall, including the specific substitutions on hemicelluloses, can act as a barrier against pathogens and enzymatic degradation. The specific recognition of the 4-O-methyl group by certain microbial enzymes highlights the co-evolutionary relationship between plants and their pathogens and symbionts. researchgate.net

Furthermore, there is emerging evidence for the direct biological activity of polysaccharides containing this compound. A 4-O-methylglucuronoxylan isolated from Castanea sativa has been shown to exhibit cytotoxic properties against human epidermoid carcinoma cells, inhibiting their proliferation, migration, and invasion. researchgate.net This suggests that beyond their structural role in plants, these biopolymers may have potential applications in biomedicine.

Role in Plant Cell Wall Plasticity and Development

In the secondary cell walls of eudicotyledonous plants, this compound is a characteristic feature of glucuronoxylan (GX). wur.nlnih.gov Glucuronoxylans are a major component of hemicellulose, which, along with cellulose (B213188) and lignin, forms the complex and dynamic structure of the plant cell wall. nih.gov The basic structure of glucuronoxylan consists of a linear backbone of β-1,4-linked D-xylopyranosyl units. frontiersin.org Attached to this backbone are side chains, with single 4-O-methyl-α-D-glucopyranosyl uronate residues (MeGlcA) being a predominant type, typically linked to the C2 position of the xylose units. frontiersin.org

The methylation of glucuronic acid to form this compound is not a random occurrence but a finely regulated enzymatic process. In the model plant Arabidopsis thaliana, this methylation is catalyzed by the enzyme glucuronoxylan methyltransferase 1 (GXMT1), a protein belonging to the DUF579 family. wur.nljohnshopkins.edu This enzyme is located in the Golgi apparatus, the site of xylan biosynthesis, and specifically transfers a methyl group from S-adenosyl-L-methionine to the 4-hydroxyl group of glucuronic acid residues already attached to the xylan backbone. wur.nljohnshopkins.edu

The presence and pattern of these methylated uronic acid side chains contribute to the plasticity of the cell wall, which is essential for plant growth and development. nih.gov Cell wall plasticity refers to the ability of the wall to undergo irreversible expansion, a process that is tightly controlled to allow for cell enlargement while maintaining structural integrity. nih.gov The interactions between hemicelluloses like glucuronoxylan and the cellulose microfibrils are crucial in regulating this process. The acidic nature of the this compound residues, along with their methylation status, can influence the hydration of the cell wall and the non-covalent interactions with cellulose, thereby modulating the wall's extensibility. nih.gov While direct evidence is still being gathered, it is hypothesized that the precise arrangement of these charged and methylated side chains can create specific domains within the cell wall that regulate the activity of cell wall-modifying enzymes, thus contributing to the intricate control of plant cell growth and morphology.

Table 1: Key Research Findings on the Role of this compound in Plant Cell Walls

| Research Focus | Key Findings | Organism Studied | Citation(s) |

|---|---|---|---|

| Enzymatic Methylation | Identification and characterization of glucuronoxylan methyltransferase 1 (GXMT1) responsible for 4-O-methylation of glucuronic acid on xylan. | Arabidopsis thaliana | wur.nljohnshopkins.edu |

| Impact of Reduced Methylation | Plants with reduced GXMT1 activity show a 75% decrease in 4-O-methylation, altered lignin composition, and increased glucuronoxylan extractability. | Arabidopsis thaliana | wur.nljohnshopkins.edu |

| Structural Role | This compound is a key substituent of glucuronoxylan, a major hemicellulose in hardwood secondary cell walls. | Hardwood trees (e.g., birch) | frontiersin.org |

| Quantification | Development of accurate methods for quantifying 4-O-methyl-α-D-glucopyranosyl uronic acid in plant materials is crucial for understanding cell wall composition. | Arabidopsis thaliana, wood, wheat straw | nih.gov |

Significance in Microbial Virulence and Host-Pathogen Interactions (e.g., biofilm formation)

While the role of this compound itself in widespread microbial virulence is not extensively documented, the importance of a closely related structure, glucuronoxylomannan (GXM), in the pathogenicity of the encapsulated yeast Cryptococcus neoformans is well-established. nih.govoup.com C. neoformans is an opportunistic pathogen that can cause life-threatening meningoencephalitis, particularly in immunocompromised individuals. nih.govfrontiersin.org A primary virulence factor of this fungus is its thick polysaccharide capsule, which is predominantly composed of GXM. nih.govasm.org

The structure of GXM consists of an α-1,3-linked mannan (B1593421) backbone with side chains of β-1,2- or β-1,4-linked xylosyl and β-1,2-linked glucuronyl residues. nih.govoup.com The presence of glucuronic acid makes GXM an acidic polysaccharide, and this characteristic is crucial for its function as a virulence factor. GXM is released from the fungal cells and can accumulate in the host, where it exerts a range of immunomodulatory effects that contribute to the pathogen's ability to evade the host immune system. nih.govoup.com These effects include the inhibition of phagocytosis by macrophages, the induction of immune unresponsiveness, and the downregulation of pro-inflammatory cytokine secretion. nih.govoup.com

The degradation of plant-derived xylan, which contains this compound, by gut microbiota is an important metabolic process. nih.gov Some pathogenic bacteria that colonize the gut have been shown to possess complex enzyme systems for degrading xylans. wur.nlnih.gov The ability to utilize these abundant polysaccharides as a nutrient source can be a contributing factor to their survival and proliferation within the host. However, a direct link between the degradation of the this compound moiety and the virulence of these bacteria is not yet clearly defined.

In the context of biofilm formation, a critical aspect of many chronic bacterial infections, the role of xylan and its components is an emerging area of research. Biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides protection against antimicrobial agents and host defenses. nih.gov Studies have shown that the enzyme xylanase can inhibit and disassemble biofilms of the pathogenic bacterium Pseudomonas aeruginosa. nih.gov This suggests that xylan-like polysaccharides may be a component of the biofilm matrix or that their degradation products can interfere with biofilm integrity. Furthermore, the modification of bacterial cellulose biofilms with xylan polyelectrolytes has been shown to alter the physical properties of the biofilm. nih.govmdpi.com While these studies point to an interaction between xylan and biofilm formation, the specific contribution of the this compound side chains in this process remains to be elucidated.

Table 2: Research on Related Polysaccharides in Microbial Processes

| Microbial Process | Polysaccharide/Enzyme | Key Findings | Organism(s) | Citation(s) |

|---|---|---|---|---|

| Fungal Virulence | Glucuronoxylomannan (GXM) | A major virulence factor of C. neoformans, contributing to immune evasion. Contains glucuronic acid residues. | Cryptococcus neoformans | nih.govoup.comasm.orgoup.com |

| Biofilm Inhibition | Xylanase | Can inhibit and disassemble biofilms of P. aeruginosa. | Pseudomonas aeruginosa | nih.gov |

| Biofilm Modification | Xylan polyelectrolytes | Can alter the physical properties of bacterial cellulose biofilms. | Gluconacetobacter sucrofermentans | nih.govmdpi.com |

| Xylan Degradation | Xylan-degrading enzymes | Utilized by gut bacteria for nutrient acquisition, potentially contributing to their colonization. | Bacteroides species | wur.nlnih.govnih.gov |

Functional Relevance in Fungal Morphogenesis and Pathogenicity

The morphogenesis of fungi, the process by which they develop their characteristic shapes such as yeast, hyphae, and fruiting bodies, is intricately linked to the dynamic remodeling of their cell walls. nih.govdavidmoore.org.uk The fungal cell wall is a complex structure primarily composed of polysaccharides like chitin (B13524) and glucans, which provides structural support and protection. nih.govresearchgate.net

While Cryptococcus offers a specific and well-studied case, the broader role of this compound in the morphogenesis of other fungi is less clear. However, it is known that many fungi, particularly plant pathogens, secrete a battery of enzymes, including xylanases, to break down the plant cell wall for nutrition and to facilitate invasion. biorxiv.org The ability to degrade glucuronoxylans, which contain this compound, is therefore an important aspect of their pathogenic lifestyle. The recognition of specific side chains on xylan, including the glucuronic acid moieties, by fungal enzymes can be a determinant of their efficiency in degrading the plant cell wall. biorxiv.org

The cell walls of some fungi themselves contain uronic acids. For instance, in fungi of the order Mucorales, polyuronides, which are polymers of glucuronic acid, are found in the cell wall, and their proportion varies depending on the developmental stage of the fungus. frontiersin.org This suggests a role for these acidic polysaccharides in the morphogenesis and structural integrity of these fungi. While these are not typically methylated in the same way as in plants, their presence underscores the importance of uronic acid-containing polymers in the biology of fungi.

Advanced Analytical and Methodological Approaches for 4 O Methylglucopyranuronic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for isolating and quantifying 4-O-methylglucopyranuronic acid from complex plant cell wall hydrolysates and for characterizing the polymers that contain this residue.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Monosaccharide Analysis

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the quantitative analysis of monosaccharides, including this compound. researchgate.netcabidigitallibrary.org To make the non-volatile sugar amenable to GC analysis, a critical derivatization step is required. This typically involves acid methanolysis followed by silylation to produce volatile trimethylsilyl (B98337) (TMS) derivatives. researchgate.netcabidigitallibrary.org

The separation of these derivatives is achieved on a capillary column, with the retention time providing the initial identification. nih.govnih.gov The subsequent detection by a mass spectrometer offers definitive structural information through the analysis of fragmentation patterns generated by electron ionization. cabidigitallibrary.orgnih.gov This allows for the differentiation of various monosaccharides and their linkage types within a sample.

For accurate quantification, a calibration standard is necessary. While commercial α-D-glucopyranosyl uronic acid (GlcA) can be used, studies have shown that using a purified 4-O-methyl-α-D-glucopyranosyl uronic acid (meGlcA) standard provides more accurate results, as GlcA can undergo lactonization during the analytical process, leading to an underestimation of the meGlcA content. researchgate.net The use of an internal standard is also crucial for correcting variations in sample preparation and injection volume.

Table 1: GC-MS Parameters for Monosaccharide Analysis

| Parameter | Typical Value/Condition |

| Column | DB-624 capillary column (60 m x 0.25 mm x 1.4 µm) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Injector Temperature | 260°C |

| Oven Temperature Program | Initial 150°C, ramped at 10°C/min to 260°C, held for ≥ 25 min |

| Ionization Mode | Electron Impact (EI) at ~70 eV |

| Ion Source Temperature | 230°C |

| MS Quadrupole Temperature | 150°C |

| Detection Mode | Selective Ion Monitoring (SIM) or Total Ion Count (TIC) |

High-Performance Liquid Chromatography (HPLC) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

High-Performance Liquid Chromatography (HPLC) offers a versatile platform for the analysis of carbohydrates without the need for derivatization. A particularly effective method for analyzing acidic sugars like this compound is High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD). thermofisher.comnih.govthermofisher.com

This technique leverages the weakly acidic nature of carbohydrates, which become ionized at high pH, allowing for their separation on a strong anion-exchange stationary phase. thermofisher.comthermofisher.comchromatographytoday.com The separated analytes are then detected by a pulsed amperometric detector, which provides sensitive and selective detection of electroactive species like carbohydrates. thermofisher.comchromatographytoday.com HPAE-PAD is widely used for the determination of monosaccharide and oligosaccharide content in glycoproteins and other complex carbohydrate samples. nih.govcreative-biolabs.com

The separation is typically achieved using a gradient of sodium hydroxide (B78521) and sodium acetate, which allows for the elution of both neutral and acidic monosaccharides in a single run. chromatographytoday.com This method offers high resolution and sensitivity, making it suitable for both qualitative and quantitative analysis. thermofisher.comcreative-biolabs.com

Size-Exclusion Chromatography (SEC) for Polymer Molecular Mass Distribution

Size-Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC), is the primary technique for determining the molecular weight distribution of polymers, including the hemicelluloses that contain this compound. nih.govresearchgate.netnih.gov This method separates molecules based on their hydrodynamic volume in solution. nih.govyoutube.com

In SEC, a polymer solution is passed through a column packed with porous gel beads. youtube.com Larger molecules are excluded from the pores and thus travel a shorter path, eluting first. youtube.com Smaller molecules can enter the pores, resulting in a longer retention time. youtube.com This allows for the separation of the polymer sample into fractions of different molecular sizes. nih.gov

The molecular weight distribution is then determined by calibrating the column with a series of polymer standards of known molecular weights. lcms.cz The presence of branching in the polymer can affect its hydrodynamic volume and, consequently, its elution behavior in SEC, which is a critical consideration for the analysis of complex hemicelluloses. nih.govresearchgate.netnih.gov

Paper Chromatography and Thin-Layer Chromatography (TLC) in Initial Separations

Paper chromatography (PC) and thin-layer chromatography (TLC) are simple, cost-effective, and rapid methods often employed for the initial separation and qualitative analysis of carbohydrate mixtures, including those containing this compound. ksu.edu.saslideshare.netresearchgate.net

Both techniques operate on the principle of partition chromatography, where the components of a mixture are separated based on their differential partitioning between a stationary phase and a mobile phase. ksu.edu.saresearchgate.net In PC, the stationary phase is a specialized chromatography paper, while in TLC, it is a thin layer of an adsorbent material, such as silica (B1680970) gel or alumina, coated onto a plate. slideshare.netpressbooks.pubyoutube.com

The sample is applied as a spot on the stationary phase, and the mobile phase (a solvent or mixture of solvents) is allowed to move up the plate or paper by capillary action. pressbooks.pubyoutube.com Components that are more soluble in the mobile phase and have less affinity for the stationary phase travel further, resulting in separation. pressbooks.pub The separated components can be visualized directly if they are colored or by using a suitable staining reagent. youtube.com The distance traveled by a component relative to the solvent front, known as the Rf value, can be used for identification. pressbooks.pub

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural characterization of this compound and the polymers in which it is found.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D NMR) for Linkage and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure of organic molecules, including carbohydrates and their derivatives. msu.eduyoutube.com It provides information about the chemical environment of individual atoms within a molecule.

For this compound and its containing oligosaccharides, ¹H NMR and ¹³C NMR spectroscopy are used to determine the primary structure. nih.gov The chemical shifts of the protons and carbons provide information about their connectivity and the nature of the glycosidic linkages. researchgate.net

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are particularly valuable for establishing the connectivity between different sugar residues and determining the position of the 4-O-methyl group and the glycosidic linkages. researchgate.net NOE (Nuclear Overhauser Effect) data and ³J(H,H) coupling constants can be used to determine the conformation of the sugar rings, such as the ¹C₄ chair conformation of 4-O-methyl-β-L-idopyranosyluronic acid. nih.gov

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Sequence and Fragmentation Analysis of Oligosaccharides and Polymers

Mass spectrometry (MS) and its tandem version (MS/MS) are indispensable tools for the structural characterization of oligosaccharides and polymers containing this compound. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are frequently used.

MALDI-TOF MS is particularly effective for analyzing larger oligosaccharides and has been used to study the hydrolysis products of glucuronoxylans. For instance, analysis of hydrolysis products from sweetgum glucuronoxylan by certain xylanases revealed a series of aldouronate products, confirming the specific action of these enzymes. usda.gov This technique allows for the determination of molecular masses of the resulting fragments, providing insights into the distribution of 4-O-methylglucuronic acid residues along the xylan (B1165943) backbone. usda.govresearchgate.net Studies on birch and beech xylans have utilized size-exclusion chromatography combined with mass spectrometry to determine weight-average molar masses. nih.govresearchgate.net

ESI-MS, often coupled with liquid chromatography (LC), is a powerful method for the analysis of both neutral and acidic oligosaccharides. researchgate.netnih.gov Permethylation, a chemical modification technique, is often employed to improve the ionization efficiency and fragmentation patterns of oligosaccharides, aiding in their structural elucidation. nih.gov Tandem mass spectrometry (MS/MS) provides further structural details by fragmenting selected ions, which helps in sequencing the oligosaccharides and identifying the linkage positions of the 4-O-methylglucuronic acid units. researchgate.netnih.gov For example, ESI-MS/MS can be used to analyze per-O-methylated and labeled xylo-oligosaccharides to determine their detailed structure. researchgate.net

| Technique | Application | Key Findings/Insights | References |

|---|---|---|---|

| MALDI-TOF MS | Analysis of hydrolysis products of glucuronoxylan. | Identifies molecular masses of aldouronate products, confirming enzyme specificity and distribution of MeGlcA residues. | usda.govresearchgate.net |

| SEC-MS | Determination of molar mass of xylans. | Revealed weight-average molar masses of birch and beech xylans. | nih.govresearchgate.net |

| ESI-MS/MS | Structural analysis of neutral and acidic oligosaccharides. | Provides detailed fragmentation patterns for sequencing and linkage analysis of MeGlcA. | researchgate.netnih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Characterization

Fourier-transform infrared (FTIR) spectroscopy is widely used to characterize glucuronoxylans. The FTIR spectra of glucuronoxylan reveal characteristic absorption bands corresponding to different functional groups. For instance, broad bands in the region of 3600–2600 cm⁻¹ are associated with O-H and N-H stretching vibrations, while C-H stretching vibrations appear between 3000 and 2800 cm⁻¹. mdpi.com Specific peaks around 1740 cm⁻¹ can indicate the presence of acetyl groups, and bands at 1640 and 1245 cm⁻¹ are also associated with hemicellulose. researchgate.net The degradation of 4-O-methyl glucurono-units in xylan can be observed through changes in the FTIR spectra during processes like torrefaction. ncsu.edu Studies have used FTIR to analyze the chemical structure of glucuronoxylans and their derivatives, such as amino-functionalized glucuronoxylans. researchgate.netresearchgate.net

Raman spectroscopy, while less commonly reported for this specific compound in the available literature, complements IR spectroscopy by providing information on non-polar bonds and symmetric vibrations, which can be valuable for a comprehensive structural analysis of xylans and their substituents.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Structural Component | References |

|---|---|---|---|

| 3600–2600 | O-H and N-H stretching | Hydroxyl and amino groups | mdpi.com |

| 3000–2800 | C-H stretching | Alkyl groups | mdpi.com |

| 1740 | C=O stretching | Acetyl groups | researchgate.net |

| 1640, 1245 | - | Hemicellulose | researchgate.net |

| 895 | - | Cellulose (B213188) (for comparison) | researchgate.net |

Enzymatic and Chemical Derivatization Strategies for Analysis

To facilitate the analysis of this compound within complex polymers, various enzymatic and chemical strategies are employed to release, modify, and enhance the detection of this monosaccharide.

Hydrolytic Approaches for Monosaccharide Release (e.g., Acid Methanolysis)

Acid hydrolysis is a common method to break down polysaccharides into their constituent monosaccharides. researchgate.net However, harsh conditions, such as those using sulfuric acid, can lead to the degradation of the released sugars, including the demethylation and decarboxylation of 4-O-methylglucuronic acid. researchgate.netnih.gov

A milder and more effective method is acid methanolysis, which involves treating the sample with methanolic HCl. This process cleaves the glycosidic bonds and simultaneously forms methyl glycosides, which are more volatile and suitable for subsequent analysis by gas chromatography (GC). researchgate.netnih.gov This technique has been successfully used for the quantitative analysis of 4-O-methylglucuronic acid in various plant materials. researchgate.net However, it is crucial to use a proper standard for calibration, as using glucuronic acid can lead to an underestimation of the 4-O-methylglucuronic acid content due to differences in lactonization during the procedure. researchgate.net

Derivatization Techniques for Enhanced Detection and Separation

Following hydrolytic release, monosaccharides are often chemically modified, or derivatized, to increase their volatility and improve their separation and detection by techniques like GC-MS.

Common derivatization methods include:

Silylation: This involves replacing active hydrogens with trimethylsilyl (TMS) groups. It is a standard procedure following acid methanolysis for the GC analysis of monosaccharides. researchgate.net

Acetylation: Monosaccharides can be converted to their alditol acetates, which are then analyzed by GC. capes.gov.br Per-O-acetylated derivatives can also be analyzed by LC-MS, where they are detected as ammonium (B1175870) adducts in positive ESI mode. masonaco.org

Permethylation: As mentioned earlier, this technique is valuable for MS analysis as it improves ionization and provides predictable fragmentation patterns. nih.gov

These derivatization techniques are crucial for obtaining accurate quantitative data and detailed structural information on the monosaccharide composition of complex carbohydrates. nih.govresearchgate.netmasonaco.org

Application of Glycoside Hydrolases and Lyases for Specific Cleavage

Enzymes offer a highly specific and mild alternative to chemical hydrolysis for releasing this compound from xylans. Glycoside hydrolases (GHs) are a diverse group of enzymes that cleave glycosidic bonds. cazypedia.orgurl.edu

α-Glucuronidases are enzymes that specifically cleave the α-1,2-glycosidic bond between 4-O-methylglucuronic acid and the xylose backbone. These enzymes belong to different GH families, including GH67 and GH115.

GH67 α-glucuronidases typically act on oligosaccharides, releasing 4-O-methylglucuronic acid from the non-reducing end. nih.govnih.govjst.go.jp Interestingly, many enzymes in this family show a strong preference for the methylated form of glucuronic acid. nih.gov

GH115 α-glucuronidases , on the other hand, can act on both polymeric xylan and oligosaccharides, cleaving internal and terminal linkages. nih.govresearchgate.net Enzymes from this family, such as AxyAgu115A from Amphibacillus xylanus, have been shown to efficiently release almost all 4-O-methylglucuronic acid from glucuronoxylan. researchgate.netaalto.fi

The use of specific xylanases in combination with α-glucuronidases allows for the controlled degradation of glucuronoxylans and the production of specific oligosaccharides for further analysis. nih.govmegazyme.com

| GH Family | Enzyme Type | Substrate Specificity | Key Characteristics | References |

|---|---|---|---|---|

| GH67 | α-Glucuronidase | Acts on oligosaccharides (non-reducing end). | Strongly prefers 4-O-methylated glucuronic acid. | nih.govnih.govjst.go.jp |

| GH115 | α-Glucuronidase | Acts on both polymeric xylan and oligosaccharides. | Can cleave internal and terminal linkages. | nih.govresearchgate.netresearchgate.netaalto.fi |

Isotopic Labeling and Tracing Methodologies for Metabolic Studies

Isotopic labeling is a powerful technique for studying the biosynthesis and metabolism of polysaccharides like glucuronoxylan. By introducing stable isotopes (e.g., ¹³C, ²H, ¹⁵N) into precursor molecules, researchers can trace their incorporation into the final polymer and follow their metabolic fate.

In the context of this compound, isotopic labeling can be used to:

Identify the biosynthetic precursors of the glucuronic acid and the methyl group.

Elucidate the enzymatic steps involved in the synthesis of glucuronoxylan.

Study the dynamics of cell wall assembly and modification.

For example, studies on the biosynthesis of glucuronoxylan in Arabidopsis have used ¹³C-labeling to investigate the role of specific enzymes, such as the glucuronoxylan methyltransferase (GXMT). ucr.edu By feeding labeled precursors to plants and analyzing the distribution of the label in the resulting xylan, researchers can confirm the function of enzymes involved in the methylation of glucuronic acid residues. ucr.edu The labeled polysaccharides can then be analyzed by techniques like NMR and MS to pinpoint the location of the isotopes.

While direct studies on isotopic labeling of this compound are not extensively detailed in the provided search results, the principles are well-established in the broader field of carbohydrate and plant biochemistry.

Future Research Directions and Unexplored Avenues for 4 O Methylglucopyranuronic Acid

Advanced Omics Approaches (Glycomics, Proteomics, Transcriptomics) for Integrated Understanding

A holistic understanding of the role of 4-O-methylglucopyranuronic acid in plant biology requires an integrated "omics" approach. By combining glycomics, proteomics, and transcriptomics, researchers can connect the dots between gene expression, protein synthesis, and the final glycan structure within the cell wall.

Transcriptomics: This approach can identify the genes responsible for the biosynthesis and modification of xylans, including the transfer of the 4-O-methylglucuronic acid side chains. For instance, studies in Arabidopsis have identified the glucuronoxylan methyltransferase (GXMT) gene, which is responsible for the 4-O-methylation of glucuronic acid residues on the xylan (B1165943) backbone. ucr.edunih.gov Transcriptomic analysis can reveal how the expression of this gene and others in the biosynthetic pathway is regulated by developmental cues and environmental stress.

Proteomics: By analyzing the proteins present in the Golgi apparatus, where xylan synthesis occurs, proteomics can identify and quantify the enzymes involved in this process, including the GXMT protein. nih.gov This can provide insights into the catalytic mechanisms and regulatory networks that control the degree of xylan methylation.

Glycomics: Advanced glycomic techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allow for detailed structural characterization of the xylans themselves. nih.gov This enables researchers to precisely quantify the abundance and distribution of this compound residues and correlate these structural features with changes observed at the transcriptomic and proteomic levels.

Integrating these omics datasets can reveal complex relationships, such as the observed correlation between reduced xylan methylation and altered lignin (B12514952) composition in gxmt1-1 mutant plants. nih.gov This suggests a competitive interplay for the methyl donor, S-adenosyl-L-methionine (SAM), between xylan and lignin biosynthetic pathways, a hypothesis that can be further explored through these integrated approaches.

Engineering Biosynthetic Pathways in Model Organisms

The identification of key genes in the this compound biosynthetic pathway, such as GXMT1, opens the door for targeted genetic engineering in model organisms. nih.gov By manipulating these pathways in plants and microorganisms, it is possible to produce tailored biopolymers with desirable properties for various applications.

Model Plants: In plants like Arabidopsis, tobacco, or poplar, down-regulating or knocking out the GXMT gene can lead to the production of xylan with a lower degree of methylation. nih.gov Research has shown that a reduction in 4-O-methylation can increase the efficiency of hydrothermal pretreatment and enzymatic saccharification, leading to a higher release of fermentable sugars for biofuel production. nih.govresearchgate.net Conversely, overexpressing these enzymes could lead to hypermethylated xylans with novel properties.

Microbial Systems: Engineering the biosynthetic pathway into microbial hosts like Escherichia coli or yeast could enable the de novo production of specific xylo-oligosaccharides containing this compound. Such an approach would provide a controlled system for producing these complex carbohydrates for research purposes or as high-value biochemicals. The production of D-glucuronic acid and its derivatives through biocatalysis in microbial systems is already an area of active research. nih.gov

These genetic engineering strategies offer a powerful tool for not only understanding the fundamental role of this compound but also for harnessing its potential in the development of sustainable biomaterials and bioenergy.

Exploration of Undiscovered Biological Roles and Ecological Interactions

The primary known function of this compound is its structural role in cross-linking xylan to other cell wall components, such as lignin. ucr.edu However, this specific modification may have other, as-yet-undiscovered biological roles.

Plant Defense: The structure of the cell wall is the first line of defense against pathogens. The degree and pattern of xylan methylation could influence the susceptibility of plants to enzymatic attack by microbial pathogens.

Cell-Cell Adhesion and Signaling: The acidic nature of the glucuronic acid moiety, even when methylated, could play a role in modulating the charge and hydration status of the cell wall, potentially influencing cell-cell adhesion and signaling processes.

Ecological Interactions: Plant-derived carbohydrates are a major carbon source for soil microbes. The presence of 4-O-methylglucuronic acid in decaying plant biomass may selectively influence the composition and activity of microbial communities in the soil. Furthermore, this compound has been identified in food products like cashew nuts and European plums, suggesting it may have roles in plant physiology beyond the cell wall or interactions with organisms that consume them. hmdb.cafoodb.ca

Research in these areas could broaden our understanding of the functional significance of this seemingly simple modification and its impact on the broader ecosystem.

Computational Modeling and Simulation of this compound Containing Biopolymers

Computational modeling and molecular dynamics simulations offer a powerful approach to investigate the structure-function relationships of complex biopolymers at the atomic level. These methods can provide insights that are difficult or impossible to obtain through experimental means alone.

Conformational Analysis: Modeling can be used to predict the preferred conformations of xylan chains and how the presence of this compound side chains affects their flexibility and shape.

Enzyme-Substrate Interactions: Modeling the docking of enzymes, such as xylanases and α-glucuronidases, to xylan chains can reveal how the methyl group on the uronic acid residue influences substrate recognition and catalytic efficiency. For example, studies have shown that the 4-O-methyl group is critical for the activity of certain α-glucuronidases. nih.gov

These computational approaches, when validated by experimental data, can accelerate our understanding of the role of this compound in the plant cell wall and guide the rational design of more efficient biomass conversion technologies.

Q & A

Q. How do conflicting reports on the biological activity of this compound derivatives inform structure-activity relationship (SAR) studies?

- Methodological Answer : Systematically vary substituents (e.g., carboxyl vs. methyl ester at C-6) and assess bioactivity in cell-based assays (e.g., anti-inflammatory or antioxidant activity). Use multivariate statistical analysis (e.g., PCA) to correlate structural features with activity, accounting for solvent effects and purity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.